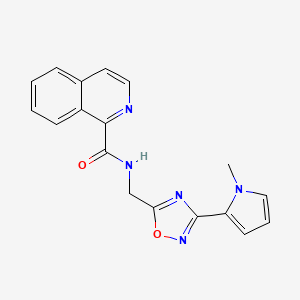
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a combination of an isoquinoline moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of the pyrrole group enhances its potential interactions within biological systems.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16N4O2 |
| Molecular Weight | 284.32 g/mol |
| CAS Number | 2034550-30-4 |
Anticancer Activity
Research indicates that compounds similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline have shown significant anticancer properties. For instance, derivatives with oxadiazole structures have been reported to inhibit the growth of various cancer cell lines. Studies have demonstrated that such compounds can act by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Analogous compounds have exhibited activity against bacteria and fungi, making them candidates for further investigation in treating infectious diseases. For example, related oxadiazole derivatives have shown promising activity against resistant strains of bacteria.
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It is suggested that these compounds may interfere with pathways such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
Study 1: Anticancer Efficacy
A study investigated the effects of an oxadiazole-containing isoquinoline on A549 lung cancer cells. The compound demonstrated an IC50 value of approximately 5 µM, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via caspase activation.
Study 2: Antimicrobial Assessment
Another study evaluated the antimicrobial effects of related oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32–128 µg/mL, suggesting significant antimicrobial potential.
特性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-23-10-4-7-14(23)17-21-15(25-22-17)11-20-18(24)16-13-6-3-2-5-12(13)8-9-19-16/h2-10H,11H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARHFNVUNVOXCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














